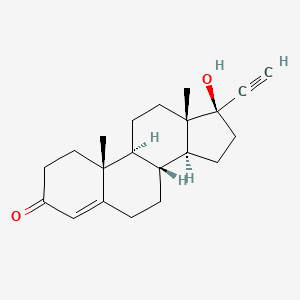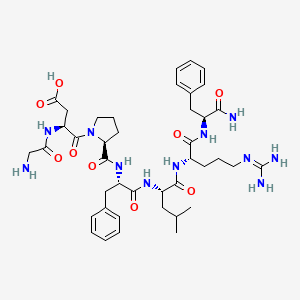
Epicillin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epicillin is a penicillin antibiotic that belongs to the class of aminopenicillins. It is structurally related to ampicillin and is known for its broad-spectrum antibacterial activity. This compound is not approved by the FDA for use in the United States . It is used to treat various bacterial infections by inhibiting the synthesis of bacterial cell walls.
Preparation Methods
Epicillin is synthesized through a series of chemical reactions starting from the penicillin core structure. The synthetic route involves the acylation of the penicillin nucleus with a specific side chain to form this compound. The reaction conditions typically include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained . Industrial production methods involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Epicillin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.
Reduction: Reduction reactions can convert this compound into different reduced forms. Reducing agents such as sodium borohydride are commonly used.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. This is often achieved using reagents like halogens or nucleophiles.
Hydrolysis: this compound can be hydrolyzed to break down into its constituent parts.
Scientific Research Applications
Epicillin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of penicillin derivatives.
Biology: Employed in research to understand bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential use in treating bacterial infections, especially those caused by penicillin-resistant strains.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Epicillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell wallsThis binding inhibits the final stages of cell wall synthesis, leading to cell lysis and death of the bacteria . The molecular targets include various PBPs, and the pathways involved are crucial for maintaining the integrity of the bacterial cell wall.
Comparison with Similar Compounds
Epicillin is similar to other aminopenicillins such as ampicillin and amoxicillin. it has unique properties that distinguish it from these compounds:
Ampicillin: Like this compound, ampicillin is a broad-spectrum antibiotic, but this compound has a different side chain that may confer different pharmacokinetic properties.
Amoxicillin: Amoxicillin is another aminopenicillin with a similar mechanism of action, but it is more commonly used and has a different spectrum of activity.
Carbenicillin: Carbenicillin is a penicillin derivative with activity against Pseudomonas aeruginosa, which is less effective against certain bacteria compared to this compound.
Similar compounds include:
This compound’s unique side chain and its specific activity profile make it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
26774-90-3 |
|---|---|
Molecular Formula |
C16H21N3O4S |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H21N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-4,7,9-11,14H,5-6,17H2,1-2H3,(H,18,20)(H,22,23)/t9-,10-,11+,14-/m1/s1 |
InChI Key |
RPBAFSBGYDKNRG-NJBDSQKTSA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CCC=CC3)N)C(=O)O)C |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CCC=CC3)N)C(=O)O)C |
Appearance |
Solid powder |
Key on ui other cas no. |
26774-90-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6-(D-2-amino-2-(1,4-cyclohexadien-1-yl)acetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid Dexacillin dihydroampicillin epicillin Spectacillin SQ 11,302 SQ-11,302 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-methyl-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B1671412.png)






